4'-Methoxy-4-nitro-[1,1'-biphenyl]-2-carbaldehyde
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Overview
Description
4’-Methoxy-4-nitro-[1,1’-biphenyl]-2-carbaldehyde is an organic compound with the molecular formula C14H11NO4 It is a derivative of biphenyl, featuring a methoxy group at the 4’ position, a nitro group at the 4 position, and a carbaldehyde group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-4-nitro-[1,1’-biphenyl]-2-carbaldehyde typically involves multiple steps, starting from commercially available biphenyl derivatives. One common synthetic route includes:
Industrial Production Methods
Industrial production methods for 4’-Methoxy-4-nitro-[1,1’-biphenyl]-2-carbaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-4-nitro-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Substitution: The carbaldehyde group can undergo nucleophilic substitution reactions with nucleophiles such as amines to form imines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Amines, hydrazines.
Major Products Formed
Reduction: 4’-Methoxy-4-amino-[1,1’-biphenyl]-2-carbaldehyde.
Oxidation: 4’-Hydroxy-4-nitro-[1,1’-biphenyl]-2-carbaldehyde.
Substitution: 4’-Methoxy-4-nitro-[1,1’-biphenyl]-2-imine derivatives.
Scientific Research Applications
4’-Methoxy-4-nitro-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4’-Methoxy-4-nitro-[1,1’-biphenyl]-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates, which can interact with biomolecules. The methoxy and carbaldehyde groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4’-Methoxy-4-nitro-[1,1’-biphenyl]-2-carbaldehyde can be compared with other biphenyl derivatives, such as:
4’-Methoxy-[1,1’-biphenyl]-2-carbaldehyde: Lacks the nitro group, resulting in different reactivity and applications.
4-Nitro-[1,1’-biphenyl]-2-carbaldehyde:
4’-Methoxy-4-amino-[1,1’-biphenyl]-2-carbaldehyde: Contains an amino group instead of a nitro group, leading to different chemical behavior and applications.
The uniqueness of 4’-Methoxy-4-nitro-[1,1’-biphenyl]-2-carbaldehyde lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-13-5-2-10(3-6-13)14-7-4-12(15(17)18)8-11(14)9-16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSTYOFZVHMDSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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